molecular formula C8H10I2N2O B1431558 4,5-Diiodo-1-(oxan-2-yl)pyrazole CAS No. 1403483-65-7

4,5-Diiodo-1-(oxan-2-yl)pyrazole

Cat. No.: B1431558
CAS No.: 1403483-65-7
M. Wt: 403.99 g/mol
InChI Key: DXTLRUXAWBXFDB-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-(oxan-2-yl)pyrazole is a chemical compound with the molecular formula C8H10I2N2O and a molecular weight of 403.99 g/mol . This compound is characterized by the presence of two iodine atoms attached to a pyrazole ring, which is further substituted with an oxan-2-yl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,5-Diiodo-1-(oxan-2-yl)pyrazole typically involves the iodination of a pyrazole derivative. One common synthetic route includes the reaction of a pyrazole precursor with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

4,5-Diiodo-1-(oxan-2-yl)pyrazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4,5-Diiodo-1-(oxan-2-yl)pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Diiodo-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, leading to various biological effects. The iodine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

4,5-Diiodo-1-(oxan-2-yl)pyrazole can be compared with other iodinated pyrazole derivatives, such as:

The uniqueness of this compound lies in its iodine atoms, which impart specific reactivity and potential biological effects that are not observed with other halogenated derivatives.

Properties

IUPAC Name

4,5-diiodo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLRUXAWBXFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214587
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-65-7
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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